4-Phenylcyclohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

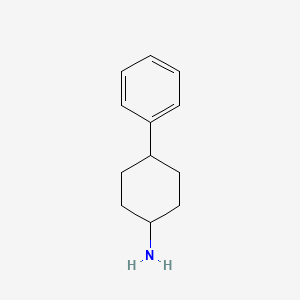

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJISCEAZUHNOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173807 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-45-1, 5769-10-8 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Phenylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexylamine, a member of the arylcyclohexylamine class of compounds, is a versatile organic molecule with significant applications in pharmaceutical development and chemical synthesis.[1][2] Its structure, featuring a phenyl group attached to a cyclohexylamine moiety, makes it a valuable building block for various therapeutic agents, including antidepressants and analgesics.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflow visualizations to support research and development activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | [1][3][4][5][6] |

| Molecular Weight | 175.27 g/mol | [1][3][4][5][6] |

| Appearance | Colorless liquid or White to Off-White/Beige solid/semi-solid powder | [1][2][3] |

| Boiling Point | 278.6 °C at 760 mmHg (Predicted: 278.6 ± 29.0 °C) | [3][4] |

| Density | 0.983 g/cm³ (Predicted: 0.983 ± 0.06 g/cm³) | [3][4] |

| Flash Point | 125.9 °C | [3] |

| Refractive Index | 1.537 | [3] |

Table 2: Acid-Base and Lipophilicity Properties of this compound

| Property | Value | Source |

| pKa | 10.49 ± 0.70 (Predicted) | [4][6] |

| LogP | 3.37180 | [3] |

| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard experimental approaches in the field.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

1. Potentiometric Titration:

This is a widely used and precise method for pKa determination.[7][8]

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[7][9]

-

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, known increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is identified from the steepest part of the curve. The pH at the half-equivalence point is equal to the pKa of the compound.[9]

-

2. UV-Vis Spectrophotometry:

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[8]

-

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is determined from the sigmoidal curve obtained when plotting absorbance versus pH.[7][10]

-

Methodology:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis spectrum of each solution is recorded, and the absorbance at a wavelength where the two species have different absorptivities is measured.

-

A plot of absorbance versus pH is constructed. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7]

-

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic profile.[11][12]

1. Shake-Flask Method:

This is the traditional and most reliable method for LogP determination.[7][11]

-

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.[11][12]

-

Methodology:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously in a separation funnel for a set period to allow for equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

-

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound, highlighting key precursor materials.

Caption: Generalized synthesis workflow for this compound.

Relationship between Physicochemical Properties and Drug Development

This diagram illustrates the logical relationship between the core physicochemical properties of a compound like this compound and key stages of the drug development process.

Caption: Influence of physicochemical properties on drug development.

Biological Context and Applications

Arylcyclohexylamines are a class of compounds known for their diverse pharmacological activities, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[13][14] This mechanism of action is responsible for the anesthetic, analgesic, and dissociative effects observed with compounds like ketamine and phencyclidine (PCP).[13][14] this compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its structural motif is explored in the development of central nervous system (CNS) active drugs, including antidepressants and analgesics, as well as for studying receptor interactions and enzyme activities in biochemical research.[1]

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data, detailed experimental protocols, and illustrative diagrams offer a comprehensive foundation for researchers and professionals engaged in drug discovery and development. A thorough understanding of these properties is paramount for the rational design of new chemical entities and the optimization of their therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 19992-45-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 19992-45-1 CAS MSDS (4-Phenylcyclohexanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. youtube.com [youtube.com]

- 10. ulm.edu [ulm.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Phenylcyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-phenylcyclohexylamine, a versatile organic compound with applications in pharmaceutical development and material science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents available data, including information on closely related isomers where relevant, alongside detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): No experimental spectrum is readily available in public databases. A predicted ¹H NMR spectrum suggests the presence of signals corresponding to the phenyl and cyclohexyl protons. The protons on the phenyl group are expected in the aromatic region (δ 7.0-7.5 ppm). The cyclohexyl protons would appear in the aliphatic region (δ 1.0-3.5 ppm), with the proton on the carbon bearing the amino group (methine proton) being the most downfield of this group. The amino group protons (-NH₂) typically appear as a broad singlet that can exchange with D₂O.

¹³C NMR (Carbon-13 NMR): Specific experimental data for this compound is not currently available. For comparison, the ¹³C NMR spectrum of cyclohexylamine shows signals for the carbon attached to the nitrogen at approximately 53.1 ppm, and other cyclohexyl carbons between 26.5 and 33.1 ppm[1][2]. For this compound, the phenyl carbons would be expected in the aromatic region (~110-150 ppm).

| Data Type | Description | Source |

| ¹H NMR | Predicted data available, experimental data not found. | - |

| ¹³C NMR | No specific data found. Comparison with cyclohexylamine suggests expected chemical shift ranges. | [1][2] |

Table 2: Infrared (IR) Spectroscopy Data

An FTIR spectrum is available for this compound, acquired as a film on a Bruker IFS 45 instrument[3]. Key expected absorptions for a primary amine with an aromatic ring include:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3400-3250 | N-H stretch (primary amine, two bands) | Medium |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Strong |

| ~1650-1580 | N-H bend (primary amine) | Medium |

| ~1600, ~1450 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1335-1250 | C-N stretch (aromatic amine character) | Medium |

| ~750-700 and ~900-675 | C-H out-of-plane bend (aromatic) | Strong |

Table 3: Mass Spectrometry (MS) Data

No experimental mass spectrum for this compound was found. However, mass spectra for the isomers N-phenylcyclohexylamine and 1-phenylcyclohexylamine are available and can provide insight into potential fragmentation patterns[4]. The molecular ion ([M]⁺) for this compound would be observed at m/z 175, corresponding to its molecular weight[3][5].

| Data Type | Description | Source |

| Molecular Ion (M⁺) | m/z 175 | [3][5] |

| Fragmentation Data | Data for isomers suggests potential fragmentation pathways including loss of the phenyl group or cleavage of the cyclohexyl ring. For 1-phenylcyclohexylamine, major fragments are observed at m/z 132, 175, and 104. | [6] |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid obscuring sample signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -NH₂ peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample, or through a gas chromatograph (GC-MS) for a volatile sample.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is often the molecular ion, which provides the molecular weight. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Caption: Relationship between Spectroscopic Data and Structural Information.

References

- 1. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 2. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Phenylcyclohexylamine [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of 4-Phenylcyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexylamine is a versatile organic compound featuring a cyclohexane ring substituted with a phenyl group and an amino group.[1] As a member of the broader arylcyclohexylamine class, it serves as a crucial structural scaffold in the development of pharmacologically active agents, particularly those targeting the central nervous system.[2][3][4][5] This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related isomers, with a focus on its interactions with key neurological targets. Due to a lack of specific quantitative data for this compound in publicly available literature, data for its positional isomer, 1-phenylcyclohexylamine (PCA), is presented as a primary reference point for understanding the potential pharmacological profile.

Core Pharmacological Targets

Arylcyclohexylamines are well-documented as modulators of several key proteins involved in neurotransmission.[2] The primary targets include:

-

N-Methyl-D-Aspartate (NMDA) Receptors: These are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3][6] Arylcyclohexylamines typically act as non-competitive antagonists at the NMDA receptor, binding to a site within the ion channel known as the PCP site.[2]

-

Dopamine Transporter (DAT): This membrane protein regulates dopamine levels in the synapse by reuptaking the neurotransmitter into the presynaptic neuron.[7][8] Inhibition of DAT leads to increased extracellular dopamine concentrations.

-

Sigma Receptors (σ1 and σ2): These are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide range of cellular functions and have emerged as targets for various therapeutic areas, including neurological disorders and cancer.[9][10][11]

Quantitative Pharmacological Data

Table 1: Binding Affinity of 1-Phenylcyclohexylamine (PCA) at the NMDA Receptor

| Compound | Target | Assay Type | Radioligand | Tissue Source | Ki (nM) | Reference |

| 1-Phenylcyclohexylamine (PCA) | NMDA Receptor (PCP Site) | Radioligand Binding | [3H]MK-801 | Rat Brain Membranes | 130 | [2] |

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not explicitly available. However, the following sections describe generalized, standard protocols for the key assays used to characterize the biological activity of arylcyclohexylamines.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a typical competition binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor.

Materials:

-

Rat forebrain membranes (as a source of NMDA receptors)

-

Radioligand: [3H]MK-801 (a high-affinity NMDA receptor channel blocker)

-

Test compound: this compound

-

Unlabeled ligand for non-specific binding determination (e.g., unlabeled MK-801 or PCP)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the prepared rat brain membranes, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient duration to allow binding to reach equilibrium.

-

Determination of Non-Specific Binding: In a parallel set of wells, include a high concentration of an unlabeled ligand to saturate the specific binding sites.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of arylcyclohexylamines with their molecular targets initiates downstream signaling cascades and can be investigated through structured experimental workflows.

NMDA Receptor Signaling Pathway

Arylcyclohexylamines, by blocking the NMDA receptor ion channel, prevent the influx of Ca2+, which is a critical step in the signaling cascade that leads to various cellular responses, including changes in gene expression and synaptic plasticity.

Caption: A simplified diagram of the NMDA receptor signaling pathway and the inhibitory action of this compound.

Dopamine Transporter Inhibition Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound on the dopamine transporter.

Caption: A flowchart outlining the key steps in a dopamine transporter uptake inhibition assay.

Sigma Receptor Interaction and Downstream Effects

Sigma receptors are intracellular chaperones that can modulate a variety of signaling pathways upon ligand binding. The interaction can lead to changes in calcium signaling and cell survival pathways.

Caption: A conceptual diagram of sigma receptor activation by a ligand and its potential downstream cellular effects.

Conclusion

This compound represents a core chemical scaffold with significant potential for the development of novel therapeutics targeting the central nervous system. While direct quantitative data for this specific compound is limited, the known pharmacology of the arylcyclohexylamine class, and specifically its isomer 1-phenylcyclohexylamine, strongly suggests activity at NMDA receptors, dopamine transporters, and sigma receptors. Further research is warranted to fully elucidate the specific binding affinities, functional activities, and signaling pathways modulated by this compound to better understand its therapeutic potential and guide future drug discovery efforts.

Disclaimer: The quantitative data presented in this document is for 1-phenylcyclohexylamine (PCA) and is intended to serve as a reference for the potential activity of this compound due to the lack of specific data for the latter. The pharmacological profiles of positional isomers can vary significantly.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sigma Receptors [sigmaaldrich.com]

- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

4-Phenylcyclohexylamine: A Versatile Scaffold for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Phenylcyclohexylamine is a versatile chemical building block that has garnered significant attention in medicinal chemistry, primarily for its utility in the synthesis of compounds targeting the central nervous system (CNS). Its rigid cyclohexane core, substituted with a phenyl and an amine group, provides a privileged scaffold for the design of ligands for a variety of neurological targets. This technical guide delves into the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

This compound is a solid, beige powder with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol [1]. A comprehensive summary of its key physicochemical and spectroscopic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| Appearance | Solid, beige powder | [1] |

| CAS Number | 19992-45-1 | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (Predicted) | Multiplet around 1.71 ppm (4H, cyclohexyl CH₂) | |

| ¹³C NMR (Cyclohexylamine) | C2: 53.066 ppm, C3: 33.076 ppm, C4: 33.076 ppm, C5: 26.539 ppm, C6: 26.539 ppm, C7: 27.03 ppm | [2] |

| FTIR (Film) | Data available from Bruker IFS 45 | [1] |

| Mass Spectrometry (EI) | Data available in NIST WebBook | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the reductive amination of 4-phenylcyclohexanone. Two common methods for this transformation are the Leuckart reaction and catalytic hydrogenation.

Experimental Protocol 1: Leuckart Reaction

The Leuckart reaction utilizes ammonium formate as both the ammonia source and the reducing agent. It is a one-pot reaction that proceeds at elevated temperatures[4][5][6][7].

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, 4-phenylcyclohexanone is mixed with an excess of ammonium formate[5].

-

The reaction mixture is heated to a temperature between 160-185°C for several hours[4]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The resulting N-formyl-4-phenylcyclohexylamine is then hydrolyzed to the free amine by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).

-

The aqueous solution is made basic and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure or by crystallization of its salt form.

Expected Yield: While specific yields for the synthesis of this compound via the Leuckart reaction are not widely reported in readily available literature, similar reactions with other ketones can provide good yields, often exceeding 60% after optimization[6].

Experimental Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to the Leuckart reaction and typically employs a metal catalyst, such as Raney Nickel or a noble metal catalyst, in the presence of ammonia and hydrogen gas.

Procedure:

-

4-Phenylcyclohexanone is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.

-

A catalytic amount of Raney Nickel is carefully added to the solution[8].

-

The reactor is sealed and purged with nitrogen, followed by the introduction of ammonia gas.

-

Hydrogen gas is then introduced to the desired pressure.

-

The reaction mixture is heated and stirred for several hours. The reaction progress is monitored by observing the cessation of hydrogen uptake.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed from the filtrate under reduced pressure to give the crude this compound.

-

The product can be purified by vacuum distillation or by forming a salt and recrystallizing.

Expected Yield: Catalytic hydrogenation is generally a high-yielding reaction, and yields for the reductive amination of cyclohexanones can be excellent.

This compound as a Versatile Chemical Building Block

The primary amine functionality of this compound makes it a valuable starting material for the synthesis of a wide array of derivatives with diverse pharmacological activities. Its applications are particularly prominent in the development of CNS-active agents.

NMDA Receptor Antagonists

Derivatives of this compound have been extensively explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor[9][10][11]. Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists of this receptor potential therapeutics for conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases.

The structure-activity relationship (SAR) of 1-phenylcyclohexylamine analogs reveals that modifications to the phenyl ring, the cyclohexyl ring, and the amine group can significantly influence binding affinity and selectivity for the NMDA receptor[9][10][11].

Table 3: Binding Affinity of Selected 1-Phenylcyclohexylamine Analogs at the NMDA Receptor (PCP Site)

| Compound | Modification from PCA | Ki (nM) | Reference |

| 1-Phenylcyclohexylamine (PCA) | - | 130 | [11] |

| Phencyclidine (PCP) | N-piperidine | 5.7 | [11] |

| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 | [11] |

| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 | [11] |

Monoamine Transporter Inhibitors

The this compound scaffold has also been utilized in the design of inhibitors for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.

Dopamine Transporter (DAT) Inhibitors: The phencyclidine (PCP) class of arylcyclohexylamines, which are structurally related to this compound, are known to interact with the dopamine transporter[12]. The regulation of DAT function by such compounds can lead to increased extracellular dopamine levels[13].

Serotonin Transporter (SERT) Inhibitors: Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been synthesized and shown to exhibit affinity for the serotonin transporter, highlighting the potential of the this compound core in developing selective serotonin reuptake inhibitors (SSRIs)[14][15].

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives can be assessed through various in vitro and in vivo assays. Below are diagrams illustrating a general GPCR signaling pathway that can be modulated by these compounds and a typical experimental workflow for a radioligand binding assay.

Caption: General GPCR signaling cascade initiated by ligand binding.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry, particularly for the development of novel CNS-active compounds. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a cornerstone for the exploration of ligands targeting a range of neurological receptors and transporters. The continued investigation of derivatives based on this core structure holds significant promise for the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.

References

- 1. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 3. researchgate.net [researchgate.net]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 11. benchchem.com [benchchem.com]

- 12. Phencyclidine - Wikipedia [en.wikipedia.org]

- 13. Regulation of dopamine transporter function and plasma membrane expression by dopamine, amphetamine, and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacology of Arylcyclohexylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylcyclohexylamines represent a diverse class of psychoactive compounds, the pharmacological profiles of which are of significant interest in neuroscience, drug discovery, and clinical medicine. Prototypical examples such as phencyclidine (PCP) and ketamine are primarily recognized for their non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, a mechanism that underpins their characteristic dissociative anesthetic, analgesic, and psychotomimetic effects.[1][2][3][4] However, the pharmacological tapestry of this class is woven with threads of varying affinities for other critical neural targets, including monoamine transporters and sigma (σ) receptors.[2] This differential receptor engagement across various derivatives allows for a "fine-tuning" of their pharmacological effects, presenting both therapeutic opportunities and public health challenges.[2] Structural modifications to the aryl, cyclohexyl, or amine moieties of the core scaffold can dramatically alter potency and selectivity, leading to compounds with profiles ranging from potent NMDA antagonists to selective dopamine reuptake inhibitors.[2][5] This guide provides an in-depth examination of the pharmacology of arylcyclohexylamine derivatives, summarizing quantitative receptor binding data, detailing key experimental methodologies, and visualizing the core signaling pathways and experimental workflows relevant to their study.

Core Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for classic arylcyclohexylamines like PCP and ketamine is non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[3][4] These compounds bind to a specific site located within the ion channel pore of the receptor, often referred to as the "PCP-binding site."[1][3]

Signaling Pathway:

Under normal physiological conditions, the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open. The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). Upon sufficient depolarization of the neuron, the Mg²⁺ block is relieved, allowing an influx of cations, primarily Ca²⁺ and Na⁺.[6] This Ca²⁺ influx is a critical second messenger, activating a cascade of downstream signaling pathways involving enzymes like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and ultimately influencing gene expression and synaptic strength.[7][8]

Arylcyclohexylamines obstruct this process. By binding within the channel, they physically block the passage of ions, even when the receptor is activated by its agonists.[3] This effectively uncouples the receptor from its downstream signaling cascades, preventing the Ca²⁺ influx necessary for many forms of synaptic plasticity.

Figure 1. NMDA Receptor signaling pathway and site of arylcyclohexylamine antagonism.

Structure-Activity Relationships (SAR) and Quantitative Data

The affinity of arylcyclohexylamine derivatives for the NMDA receptor and other targets is highly dependent on their chemical structure. Modifications at three key positions—the aryl ring, the cyclohexyl ring, and the amine group—govern the pharmacological profile.

-

Aryl Group: Substitution on the aromatic ring significantly impacts potency. For instance, replacing the phenyl ring with a thienyl ring can increase PCP-like activity.[5] Methoxy substitutions also have a pronounced effect; a 3-methoxy group (as in 3-MeO-PCP) confers a higher binding affinity for the NMDA receptor compared to PCP itself, while a 4-methoxy substitution tends to reduce activity.[9]

-

Cyclohexyl Group: The cyclohexane ring is generally considered essential for NMDA receptor antagonism.[1][3] Hydroxylation of this ring typically decreases both potency and efficacy.[5]

-

Amine Group: The nature of the amine substituent is a key determinant of activity. N-alkyl substitutions (e.g., replacing PCP's piperidine with a methyl or ethyl group) tend to decrease potency.[5] For example, S(+)-ketamine, with its N-methyl group, has a lower affinity for the PCP site than PCP, which incorporates the nitrogen into a piperidine ring.[1]

The following table summarizes the binding affinities (Kᵢ, in nM) for several key arylcyclohexylamines at the NMDA receptor and other relevant sites. Lower Kᵢ values indicate higher binding affinity.

| Compound | NMDA Receptor (PCP Site) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Sigma-1 (σ₁) Receptor Kᵢ (nM) | Sigma-2 (σ₂) Receptor Kᵢ (nM) |

| Phencyclidine (PCP) | 59 | 223 | 39 | 205 |

| (S)-Ketamine | 659 | >10,000 | >10,000 | >10,000 |

| Methoxetamine (MXE) | 259 | 479 | 903 | 2570 |

| 3-MeO-PCP | 20 | 209 | 42 | 42 |

| 4-MeO-PCP | 72 | 741 | 143 | 143 |

| MK-801 (Dizocilpine) | 4.8 | >10,000 | >10,000 | >10,000 |

Data compiled from Roth et al., 2013 and Halberstadt et al., 2016.[5]

Key Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It measures the ability of an unlabeled compound to compete with and displace a radiolabeled ligand of known affinity from the receptor.

Objective: To determine the inhibitor constant (Kᵢ) of an arylcyclohexylamine derivative at the NMDA receptor's PCP binding site.

Key Materials:

-

Receptor Source: Rat brain cortical membrane homogenate.

-

Radioligand: (+)-[³H]MK-801, a high-affinity radiolabeled ligand for the PCP site.

-

Test Compound: Unlabeled arylcyclohexylamine derivative at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding).

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation: Homogenize dissected rat brain cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration (e.g., via BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801 (typically at or below its Kₔ value), and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]MK-801 against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Figure 2. Generalized workflow for a competitive radioligand binding assay.

In Vivo: Locomotor Activity Assessment

This behavioral assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents. Many arylcyclohexylamines, like PCP, induce locomotor hyperactivity, which is a key component of their behavioral profile.

Objective: To quantify the effect of an arylcyclohexylamine derivative on spontaneous locomotor activity in mice.

Key Materials:

-

Subjects: Adult male mice (e.g., Swiss Webster).

-

Apparatus: Locomotor activity chambers (e.g., 40 x 40 cm clear acrylic boxes) equipped with infrared photocell beams to automatically detect movement.

-

Test Compound: Arylcyclohexylamine derivative dissolved in a suitable vehicle (e.g., saline).

-

Vehicle Control: Saline or other appropriate vehicle.

Methodology:

-

Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the environment.

-

Habituation (Optional but Recommended): To reduce novelty-induced hyperactivity, animals can be habituated to the testing chambers for a period (e.g., 30-60 minutes) on a day prior to the drug challenge.

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Testing: Immediately after injection, place the animal into the center of the locomotor activity chamber.

-

Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically using the chamber's software for a set duration (e.g., 60 minutes), typically analyzed in 5-minute time bins.

-

Data Analysis:

-

Compare the total locomotor activity between the vehicle-treated group and the different dose groups of the test compound.

-

Analyze the time course of the drug's effect by plotting activity over the session.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

-

Conclusion

The arylcyclohexylamine class of compounds exhibits a complex and fascinating pharmacology, centered on the antagonism of the NMDA receptor but modulated by interactions with numerous other neural targets. The structure-activity relationships within this class are well-defined, allowing for the prediction and synthesis of novel derivatives with tailored pharmacological profiles. A thorough understanding of their binding affinities, downstream signaling effects, and behavioral outcomes—quantified through robust experimental protocols as detailed in this guide—is essential for professionals engaged in the development of new central nervous system therapeutics and for addressing the public health implications of their illicit use.

References

- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenylcyclohexylamine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexylamine is a chemical scaffold of significant interest in medicinal chemistry and pharmacology. Its structural framework, consisting of a phenyl group and an amino group attached to a cyclohexane ring, serves as a versatile template for the design of compounds targeting various biological systems. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, pharmacological activities, and structure-activity relationships (SAR). The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

The core structure of this compound allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological profiles. These compounds have been explored for their potential as antidepressants, analgesics, and neuroprotective agents.[1] Their mechanisms of action often involve modulation of key central nervous system targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors.

Pharmacological Profile and Structure-Activity Relationships

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl and cyclohexyl rings, as well as modifications to the amino group.

Monoamine Transporter Inhibition

A significant area of investigation for this compound analogs has been their activity as monoamine transporter inhibitors. These transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are crucial for regulating neurotransmitter levels in the synaptic cleft.[2] Inhibition of these transporters can lead to antidepressant and anxiolytic effects.

The structure-activity relationship for monoamine transporter inhibition has been explored through various modifications of the parent scaffold. For instance, N-alkylation and substitution on the phenyl ring can significantly influence potency and selectivity.

Table 1: Monoamine Transporter Inhibitory Potency of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs

| Compound ID | R1 | R2 | R3 | R4 | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| 1 | H | H | H | H | 169 | 85 | 21 |

| 2 | 4-F | H | H | H | 100 | 100 | 20 |

| 3 | 4-Cl | H | H | H | 80 | 90 | 25 |

| 4 | 4-CH3 | H | H | H | 120 | 70 | 18 |

| 5 | 3,4-diCl | H | H | H | 50 | 60 | 30 |

| 6 | H | H | CH3 | H | 34 | 295 | 90 |

Data extracted from a study by Shao et al. (2011) on N-methyl-1-(1-phenylcyclohexyl)methanamine derivatives, which are structurally related to this compound analogs.[3]

NMDA Receptor Antagonism

1-Phenylcyclohexylamine (PCA), a close structural analog of this compound, is the parent compound of phencyclidine (PCP) and is known to act as a non-competitive antagonist at the NMDA receptor.[4] This activity is shared by many of its derivatives and is responsible for their dissociative anesthetic and, in some cases, neuroprotective effects. The binding affinity of these compounds for the PCP site within the NMDA receptor ion channel is a key determinant of their potency.

Table 2: Binding Affinity of 1-Phenylcyclohexylamine Analogs at the NMDA Receptor (PCP Site)

| Compound | Modification from PCA | Ki (nM) |

| 1-Phenylcyclohexylamine (PCA) | - | 130 |

| Phencyclidine (PCP) | N-piperidine | 5.7 |

| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 |

| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 |

| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | 25 |

[4]

Sigma Receptor Binding

In addition to monoamine transporters and NMDA receptors, some phenylcyclohexylamine derivatives exhibit affinity for sigma receptors. These receptors are involved in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders.

Table 3: Binding Affinity of 1-Phenylcyclohexylamine Analogs at the Sigma-1 Receptor

| Compound | Modification from PCA | Ki (nM) |

| 1-Phenylcyclohexylamine (PCA) | - | >10,000 |

| Phencyclidine (PCP) | N-piperidine | 230 |

| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 2200 |

[4]

Signaling Pathways and Experimental Workflows

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating their pharmacological effects.

Monoamine Transporter Inhibition Pathway

By blocking the reuptake of monoamine neurotransmitters, these compounds increase their concentration in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Caption: Monoamine Transporter Inhibition Pathway.

NMDA Receptor Antagonism Pathway

Non-competitive antagonism of the NMDA receptor by phenylcyclohexylamine derivatives blocks the influx of calcium ions, thereby modulating glutamatergic neurotransmission.

Caption: NMDA Receptor Antagonism Pathway.

Experimental Workflow for Pharmacological Characterization

A typical workflow for characterizing the pharmacological profile of novel this compound derivatives involves a series of in vitro assays.

Caption: Pharmacological Characterization Workflow.

Experimental Protocols

Synthesis of N-Substituted 1-Phenylcyclohexylamines

A general method for the synthesis of N-substituted 1-phenylcyclohexylamines involves the reaction of 1-phenylcyclohexylamine (PCA) with an appropriate alkylating or acylating agent. For example, reductive amination can be employed to introduce N-alkyl groups.

Procedure for N-isopropyl phenylcyclohexylamine:

-

To a solution of 1-phenylcyclohexylamine (PCA) in a suitable solvent such as methanol, add acetone.

-

The mixture is then treated with a reducing agent, for example, sodium borohydride or aluminum amalgam, in a controlled manner.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization to afford the pure N-isopropyl phenylcyclohexylamine.

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity of test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

-

Cell membranes prepared from cells expressing the human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[4]

NMDA Receptor ([³H]MK-801) Binding Assay

This protocol is adapted from established methods for determining the affinity of compounds for the PCP binding site within the NMDA receptor ion channel.[4]

Materials:

-

Rat forebrain membranes.

-

[³H]MK-801 (radioligand).

-

Tris-HCl buffer (5 mM, pH 7.4).

-

Unlabeled test compounds.

-

Unlabeled PCP or MK-801 for non-specific binding.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare rat forebrain membranes by homogenization and centrifugation.

-

In a 96-well plate, add buffer, membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]MK-801.

-

Define non-specific binding using a high concentration of unlabeled PCP or MK-801.

-

Incubate the plate at room temperature for 2-4 hours.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify radioactivity using a scintillation counter.

-

Calculate IC50 and Ki values.[4]

Conclusion

The this compound scaffold represents a privileged structure in the design of neurologically active compounds. The extensive research into its analogs and derivatives has revealed a rich and complex structure-activity relationship landscape, with opportunities for fine-tuning selectivity and potency towards various molecular targets. This guide has provided a comprehensive overview of the key pharmacological properties, signaling pathways, and experimental methodologies associated with this class of compounds. The presented data and protocols are intended to serve as a foundational resource for the continued exploration and development of novel this compound-based therapeutics. Future research in this area will likely focus on the development of compounds with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy.

References

- 1. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-phenylcyclohexylamine, focusing on its solubility and stability. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the presumed characteristics based on the properties of similar chemical structures and details the requisite experimental protocols for their definitive determination.

Introduction to this compound

This compound is a chemical compound with the formula C₁₂H₁₇N. It is a primary amine with a phenyl group attached to a cyclohexane ring. Its structure suggests it is a relatively non-polar molecule with a basic amino group, which will dictate its solubility and stability characteristics. A Safety Data Sheet (SDS) for this compound indicates it is a low melting solid that is stable under recommended storage conditions, but also notes that no specific solubility data is available.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1]

Solubility Profile

General Solubility Characteristics of Amines:

-

Water Solubility: Low molecular weight amines are generally water-soluble due to their ability to form hydrogen bonds.[2] However, with a total of 12 carbon atoms, this compound is expected to have low water solubility.[2] Its basic nature means that its solubility in aqueous solutions will be highly pH-dependent.

-

Acidic Solutions: Amines are basic and will react with acids to form water-soluble ammonium salts.[3][4] Therefore, this compound is expected to be soluble in acidic aqueous solutions.

-

Organic Solvents: Like most amines, it is expected to be soluble in a range of organic solvents.[2]

Illustrative Solubility Data

The following table provides an illustrative summary of the expected solubility of this compound in various solvents. Note: This data is not from experimental studies on this compound but is based on the expected behavior of similar compounds.

| Solvent System | Expected Solubility | Rationale |

| Water (pH 7) | Sparingly soluble to insoluble | The hydrophobic phenyl and cyclohexyl groups dominate the molecule's properties. |

| 0.1 M HCl | Soluble | Formation of the water-soluble protonated amine salt.[3][4] |

| 0.1 M NaOH | Insoluble | The free base is not expected to be soluble in alkaline aqueous solutions. |

| Ethanol | Soluble | "Like dissolves like" principle; both have polar and non-polar characteristics. |

| Methanol | Soluble | Similar to ethanol. |

| Dichloromethane | Soluble | A common organic solvent for non-polar to moderately polar compounds. |

| Diethyl Ether | Soluble | A common non-polar organic solvent.[2] |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a compound like this compound involves the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, etc.)

-

Volumetric flasks

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV)

-

Analytical balance

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate vials.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspensions to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in each solvent, accounting for the dilution factor.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for its development and formulation. Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] The SDS for this compound states it is "Stable under recommended storage conditions" and is incompatible with strong oxidizing agents.[1]

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and pathways.[7] This helps in developing stability-indicating analytical methods.

Illustrative Forced Degradation Conditions and Expected Outcomes:

| Condition | Description | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Likely stable due to salt formation, but degradation could occur at higher temperatures or longer durations. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Potential for degradation, although primary amines are generally stable to hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Susceptible to oxidation, potentially forming N-oxides or other oxidation products. |

| Thermal Stress | 80 °C for 48 hours (solid state) | Potential for degradation or polymorphism. |

| Photostability | Exposure to light (ICH Q1B guidelines) | The phenyl group may absorb UV light, leading to photodegradation. |

Long-Term and Accelerated Stability Studies

Formal stability studies are performed according to ICH guidelines to establish a re-test period or shelf life.[5][8][9]

Illustrative Stability Study Conditions:

| Study Type | Storage Condition | Testing Frequency (Typical) |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months[5][6][7][8][9] |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months (if significant change at accelerated)[6][9] |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months[5][6][7][8][9] |

Experimental Protocol for Stability Testing

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate container closure system

-

Validated stability-indicating HPLC method

Procedure:

-

Package a sufficient quantity of this compound in the proposed container closure system.

-

Place the samples in stability chambers set to the conditions outlined in the table above (Long-Term, Intermediate, and Accelerated).

-

For photostability, expose the sample to a specified amount of light energy as per ICH Q1B guidelines.

-

At each specified time point, withdraw samples and analyze them for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating HPLC method.

-

Compare the results to the initial time point (t=0) to assess any changes. "Significant change" is defined as a failure to meet the established specification.[6][9]

Visualizations of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for determining the solubility of this compound.

Stability Testing Workflow

Caption: General workflow for conducting stability studies on this compound.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides a framework for understanding its likely properties and the established methodologies for their determination. Based on its structure, it is predicted to have low aqueous solubility at neutral pH but will be soluble in acidic solutions and organic solvents. Its stability is expected to be good under standard conditions, but it may be susceptible to oxidation and photodegradation. For any application in research or drug development, it is imperative that the detailed experimental protocols outlined herein are followed to generate robust and reliable data.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chemhaven.org [chemhaven.org]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. ema.europa.eu [ema.europa.eu]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Cis- and Trans-Isomers of 4-Phenylcyclohexylamine: Synthesis, Stereochemistry, and Pharmacological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis- and trans-isomers of 4-phenylcyclohexylamine, a versatile building block in medicinal chemistry. The document details synthetic methodologies for obtaining these stereoisomers, techniques for their separation and characterization, and a comparative analysis of their pharmacological properties. A significant focus is placed on the stereochemical influence on receptor binding affinities, particularly at serotonergic and dopaminergic targets, underscoring the critical role of stereoisomerism in drug design and development. This guide consolidates available data to serve as a valuable resource for researchers engaged in the discovery of novel therapeutics targeting the central nervous system.

Introduction

Arylcyclohexylamines are a class of compounds with significant pharmacological interest, acting on various central nervous system targets.[1] Within this class, this compound serves as a key scaffold in the development of therapeutic agents, particularly for neurological and psychiatric disorders.[2] The cyclohexane ring's substitution pattern gives rise to cis- and trans-diastereomers, which, due to their distinct three-dimensional arrangements, can exhibit markedly different pharmacological profiles. Understanding the synthesis, separation, and differential biological activities of these isomers is paramount for the rational design of selective and efficacious drugs.

Synthesis of Cis- and Trans-4-Phenylcyclohexylamine

The synthesis of this compound typically results in a mixture of cis- and trans-isomers. The ratio of these isomers can be influenced by the chosen synthetic route and reaction conditions.

General Synthetic Approach: Reductive Amination

A common method for the synthesis of this compound is the reductive amination of 4-phenylcyclohexanone. This method, however, generally produces a mixture of cis and trans isomers. The stereoselectivity of the reduction of the intermediate imine is often not high, leading to the formation of both diastereomers.

Stereoselective Synthetic Strategies

Achieving a high degree of stereoselectivity in the synthesis of either the cis- or trans-isomer is a significant challenge. Methodologies developed for analogous 4-substituted cyclohexylamines can provide valuable insights.

-

Synthesis of Cis-Isomers: A patented method for the preparation of cis-4-methylcyclohexylamine involves the hydrogenation of 4-methyl phenylboronic acid/ester using a rhodium-carbon catalyst to yield a mixture of cis- and trans-isomers of 4-methyl cyclohexylboronic acid/ester. The desired cis-isomer is then isolated through recrystallization, followed by an amine substitution reaction.[3] A similar strategy could potentially be adapted for the synthesis of cis-4-phenylcyclohexylamine. Another approach involves a visible-light-enabled [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, which can produce functionalized cyclohexylamine derivatives with high diastereoselectivity.[4]

-

Synthesis of Trans-Isomers: A biocatalytic approach using transaminases has been shown to be effective in producing trans-4-substituted cyclohexane-1-amines from a mixture of cis/trans diastereomers through a process of dynamic kinetic resolution.[5] This method relies on the selective deamination of the cis-isomer, shifting the equilibrium towards the thermodynamically more stable trans-isomer.[5] Another patented method for the synthesis of trans-4-methylcyclohexylamine utilizes a rearrangement reaction of trans-4-methyl cyclohexanecarboxylic acid with sodium azide, followed by hydrolysis.[6]

Separation and Characterization of Isomers

Given that many synthetic routes yield a mixture of isomers, effective separation techniques are crucial.

Separation Techniques

-

Fractional Crystallization: This classical technique can be employed to separate diastereomers based on differences in their solubility in a particular solvent system. For instance, the separation of cis- and trans-isomers of cyclohexanediamine has been achieved by converting them to their dihydrochloride salts in methanol, where the trans-isomer is significantly less soluble.[7] A similar principle could be applied to the hydrochloride or other salts of this compound.

-

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of stereoisomers.

-

Achiral Chromatography: Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases.

-

Chiral Chromatography: For the resolution of enantiomers, chiral stationary phases (CSPs) are necessary. Chiral HPLC is a widely used technique in the pharmaceutical industry for the analysis and purification of chiral compounds.[8][9] Various types of chiral columns, such as those based on derivatized cellulose or amylose, are commercially available and can be screened for the effective separation of this compound isomers.[10][11]

-

Characterization

The individual isomers, once separated, can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to confirm their stereochemistry.

Comparative Pharmacological Properties

The spatial arrangement of the phenyl and amino groups in the cis- and trans-isomers of this compound dictates their interaction with biological targets, leading to distinct pharmacological activities. While comprehensive data for this compound itself is limited in the public domain, studies on closely related analogs provide strong evidence for this stereochemical differentiation.

Receptor Binding Affinities